REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][C:16]([O:18]CC)=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].CO.[OH-].[Na+].Cl>C(=O)(O)[O-].[Na+]>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][C:16]([OH:18])=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2] |f:2.3,5.6|
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Name
|
ethyl 6-acetamidochroman-2-ylacetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)OCC
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Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring the reaction mixture for 2 h at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the methanol was removed from the reaction mixture
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Type
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CUSTOM
|
Details
|
providing a dark, aqueous residue
|
Type
|
CUSTOM
|
Details
|
The residue was transferred into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×2 L of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
Between each extraction step
|
Type
|
DISTILLATION
|
Details
|
the aqueous fraction was distilled
|
Type
|
CUSTOM
|
Details
|
to remove any organic solvent
|
Type
|
CUSTOM
|
Details
|
affording a sticky, dark oil, which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The acidic, aqueous fraction was extracted with 3×2 L of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to form a homogenous solution
|
Type
|
WASH
|
Details
|
This solution was washed 2×2 L of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 100 g of anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removing the ethyl acetate
|
Type
|
CUSTOM
|
Details
|
afforded a thick, blackish oil, which
|
Type
|
WAIT
|
Details
|
solidified overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to provide a black solution
|
Type
|
CUSTOM
|
Details
|
to form on the walls of the flask
|
Type
|
CUSTOM
|
Details
|
At about pH 7.0, more black oil formed
|
Type
|
WAIT
|
Details
|
to stand for about 5 min for the black oil
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted
|
Type
|
STIRRING
|
Details
|
The resulting white suspension was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |